1-Boc-5-Aminoindole
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-5-Aminoindole involves several key steps, including protection of the amino group, cyclization to form the indole core, and subsequent functionalization. Techniques such as Ruthenium-catalyzed synthesis and Rh(III)-catalyzed synthesis have been explored for efficient production of 1-aminoindole derivatives and related compounds (Ferrini et al., 2015); (Liang et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-Boc-5-Aminoindole is characterized by the presence of the Boc (tert-butoxycarbonyl) group protecting the amino function at the 5-position of the indole ring. This structural feature is crucial for its reactivity and stability, allowing for selective chemical transformations. The importance of molecular structure to its function and reactivity has been highlighted through computational and experimental methodologies across various studies.
Chemical Reactions and Properties
1-Boc-5-Aminoindole participates in a wide range of chemical reactions, including cycloadditions, substitutions, and transformations into complex molecules. Its reactivity is significantly influenced by the protective Boc group, which enables selective modifications at other sites of the molecule. The compound serves as a versatile building block for synthesizing biologically active compounds, including peptidomimetics and heterocycles (Marques & Burke, 2016).
Scientific Research Applications
Printable Electrochemical Immunosensors
- Scientific Field: Biosensors and Bioelectronics .
- Summary of Application: Poly-5-aminoindole (PIn-5-NH 2) nanoparticles (NPs), synthesized from 1-Boc-5-Aminoindole, are used in printable multiplexed electrochemical biosensors with ultra-high sensitivity .
- Methods of Application: The synthesis of PIn-5-NH 2 NPs is based on a self-templated method. The In-5-NH 2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution. The diameter of PIn-5-NH 2 NPs could be controlled by adjusting the synthesis conditions, such as monomer concentration, oxidant/monomer ratio, and reaction time .
- Results or Outcomes: The PIn-5-NH 2 NPs possess distinct features, including good conductivity, large surface area, and abundant –NH 2 functional groups for covalent binding of the antibody. The printed multiplexed electrochemical immunosensors on the basis of the aqueous suspension of PIn-5-NH 2 NPs linked with antibodies can simultaneously detect multiple cancer markers, and exhibit high sensitivity and good selectivity .
Bifunctional Co–N-C Electrocatalysts
- Scientific Field: Electrochemistry .
- Summary of Application: Poly-5-aminoindole, derived from 1-Boc-5-Aminoindole, is used along with graphene-like materials to form bifunctional Co–N-C electrocatalysts for oxygen reduction and hydrogen evolution .
- Methods of Application: The synthesis of Co–N-C electrocatalysts involves using 5-aminoindole with ammonium persulfate instead of pre-prepared polymer. The type of graphene-like precursor affects the composition of catalysts and the ratio of active sites .
Safety And Hazards
1-Boc-5-Aminoindole is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation . It is also very toxic to aquatic life . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
tert-butyl 5-aminoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVRKPFNLCHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469138 | |
Record name | 1-Boc-5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-Aminoindole | |
CAS RN |
166104-20-7 | |
Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoindole, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.